Chemical properties of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid
Chemical properties of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid
Topic: Chemical properties of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary
5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid represents a high-value heterocyclic scaffold in modern medicinal chemistry, particularly within the domain of immuno-oncology. As a derivative of the imidazo[1,5-a]pyridine core, it serves as a bioisostere for indole and quinoline systems but offers distinct electronic and physicochemical profiles.
This compound is most notable for its role as a precursor and pharmacophore in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors . The 5-fluoro substituent provides metabolic stability and a handle for nucleophilic aromatic substitution (
Physicochemical Properties
The following data represents a synthesis of experimental values for the core scaffold and high-confidence predicted values for the specific 5-fluoro-1-carboxy derivative.
| Property | Value / Description | Significance |
| Molecular Formula | Core scaffold + F + COOH | |
| Molecular Weight | 180.14 g/mol | Fragment-like chemical space |
| pKa (Acid) | 3.2 – 3.8 (Predicted) | Stronger acid than benzoic acid due to the electron-deficient heteroaryl ring and 5-F inductive effect. |
| pKa (Base) | ~2.5 (Conjugate acid of N2) | The N2 nitrogen is weakly basic; protonation occurs here. |
| LogP / LogD | 0.8 – 1.2 | Moderate lipophilicity; highly soluble in basic aqueous media. |
| TPSA | ~50-60 Ų | Favorable for membrane permeability. |
| Solubility | Low in neutral water; High in DMSO, MeOH, and aqueous base ( | Zwitterionic character is possible but less likely due to low basicity of N2. |
Synthetic Methodology
The synthesis of 5-fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid is non-trivial due to the specific substitution pattern. The "haloform cleavage" route is the most robust protocol for accessing the 1-carboxylic acid moiety, avoiding the instability of lithiated intermediates at the 1-position.
Retrosynthetic Analysis
The 5-fluoro substituent on the fused ring corresponds to the 6-position of the starting pyridine precursor. Therefore, the synthesis must commence with 6-fluoro-2-pyridinecarboxaldehyde or 6-fluoro-2-(aminomethyl)pyridine .
Protocol: Haloform Cleavage Route
This protocol utilizes a trifluoroacetyl group as a "masked" carboxylic acid, which is revealed via haloform-type hydrolysis.
Step 1: Imine Formation & Reduction
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Reagents: 6-Fluoro-2-pyridinecarboxaldehyde, Hydroxylamine, then Zn/HCl or
/Pd-C. -
Note: If starting from 6-fluoro-2-cyanopyridine, reduction typically yields the amine directly.
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Product: 6-Fluoro-2-(aminomethyl)pyridine.
Step 2: Acylation & Cyclization (The "One-Pot" Method)
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Reagents: Trifluoroacetic anhydride (TFAA), Pyridine (solvent/base).
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Mechanism: The amine is acylated to the trifluoroacetamide. In the presence of excess TFAA and mild heat, the pyridine nitrogen attacks the amide carbonyl (or activated imidoyl triflate), effecting cyclization to the imidazo[1,5-a]pyridine core.
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Intermediate: 1-(Trifluoromethyl)-5-fluoro-imidazo[1,5-a]pyridine.
Step 3: Haloform Hydrolysis
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Reagents: 10% NaOH (aq), Reflux.
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Mechanism: The electron-deficient trifluoromethyl ketone (part of the heteroaromatic system) undergoes nucleophilic attack by hydroxide. The
group acts as a leaving group (haloform reaction variant), yielding the carboxylate. -
Workup: Acidification to pH 3 precipitates the free acid.
Synthetic Pathway Diagram
Caption: Synthesis of the target acid via the trifluoromethyl-haloform cleavage strategy.
Chemical Reactivity & Functionalization[1][2][3][4][5]
Nucleophilic Aromatic Substitution ( ) at C5
The 5-position (adjacent to the bridgehead nitrogen) is the "Achilles' heel" of this scaffold regarding nucleophilic attack, but also its most useful handle.
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Mechanism: The bridgehead nitrogen (N4) imparts significant pyridinium character to the 6-membered ring. The C5 position is ortho to this nitrogen, making it highly electrophilic.
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Reactivity: The fluorine atom at C5 is a labile leaving group. It can be displaced by amines, thiols, or alkoxides.
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Control: To preserve the 5-fluoro group, avoid strong nucleophiles at elevated temperatures. To functionalize, use this position to introduce diversity (e.g., introducing a solubilizing amine tail).
Carboxylic Acid Functionalization
The 1-COOH group behaves as a typical heteroaryl carboxylic acid but is prone to decarboxylation under high thermal stress (
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Amide Coupling: Standard HATU/EDC conditions work well.
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Esterification: Acid-catalyzed esterification is efficient.
Electrophilic Aromatic Substitution ( )
The imidazo[1,5-a]pyridine core is electron-rich in the 5-membered ring.
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Site of Attack: Electrophiles (halogens, nitrates) will preferentially attack Position 3 (the carbon between the two nitrogens) if it is unsubstituted.
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Impact of 5-F: The 5-fluoro group is electron-withdrawing, slightly deactivating the ring system compared to the parent scaffold, but C3 remains the most nucleophilic site.
Reactivity Logic Diagram
Caption: Reactivity map highlighting the distinct chemical behaviors of the scaffold's positions.
Medicinal Chemistry Applications
IDO1 Inhibition Mechanism
This scaffold is a privileged structure for inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1) .
-
Heme Binding: The
lone pair of N2 (the non-bridgehead nitrogen) coordinates directly to the ferrous iron ( ) of the IDO1 heme cofactor. -
Pocket Filling: The 5-fluoro-imidazo[1,5-a]pyridine core mimics the indole ring of the natural substrate (L-Tryptophan).
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Role of 1-COOH: In many inhibitors, the acid (or an amide derivative) engages in hydrogen bonding with the propionate side chains of the heme or residues like Ser167 or Ala264 in the active site.
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Role of 5-F: The fluorine atom blocks metabolic oxidation at the electron-deficient pyridine ring (preventing formation of reactive epoxide metabolites) and modulates the pKa of the N2 nitrogen to optimize heme affinity vs. desolvation penalty.
Bioisosterism
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Indole Replacement: It is a classical bioisostere for indole, offering lower lipophilicity (LogP) and a distinct hydrogen bond acceptor profile (N2) without the H-bond donor (NH) of indole.
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Solubility: The fused pyridine nitrogen (N4) introduces polarity and potential for salt formation, improving aqueous solubility compared to carbocyclic analogs.
References
-
Imidazo[1,5-a]pyridine Synthesis
- Title: Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids.
- Source: Volpi, G. et al.
-
URL:[Link]
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IDO1 Inhibitor Design
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SNAr Reactivity of Fluoropyridines
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General Scaffold Properties
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1- b]thiazoles, Imidazo[1,5- a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 - PubChem [pubchem.ncbi.nlm.nih.gov]
